1-Octylpiperidine-2,6-dione
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Overview
Description
1-Octylpiperidine-2,6-dione is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and drug design. The addition of an octyl group to the piperidine-2,6-dione structure enhances its lipophilicity, potentially affecting its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylpiperidine-2,6-dione can be synthesized through various methods. One common approach involves the Michael addition of octylamine to maleic anhydride, followed by cyclization to form the piperidine-2,6-dione ring. This reaction typically requires a base such as potassium tert-butoxide and can be performed under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Octylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-octylpiperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Octylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1-octylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and activity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Piperidine-2,6-dione: The parent compound without the octyl group.
N-Substituted Piperidine-2,6-diones: Compounds with different alkyl or aryl groups attached to the nitrogen atom.
Piperidine Derivatives: Compounds with various substitutions on the piperidine ring.
Uniqueness: 1-Octylpiperidine-2,6-dione is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other piperidine-2,6-dione derivatives .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-5-6-7-11-14-12(15)9-8-10-13(14)16/h2-11H2,1H3 |
InChI Key |
ZPIWUMJUXJDFTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
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